(2-Fluorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a fluorocyclopropyl group
Preparation Methods
One common method is the electrophilic aromatic substitution reaction, where a fluorine source, such as hydrogen fluoride (HF), is used to introduce the fluorine atom into the cyclopropylbenzene ring . Industrial production methods may involve continuous vapor-phase fluorination processes using HF as the fluorination gas .
Chemical Reactions Analysis
(2-Fluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The benzene ring can undergo oxidation to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Addition Reactions: Although less common, the compound can undergo nucleophilic addition reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Fluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluorocyclopropyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
(2-Fluorocyclopropyl)benzene can be compared to other fluorinated benzene derivatives, such as:
Fluorobenzene: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Fluorotoluene: Contains a methyl group instead of a cyclopropyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorine atom and a cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62360-07-0 |
---|---|
Molecular Formula |
C9H9F |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
(2-fluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9F/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
JOEQACXXKPWIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.